1-(2-Chloroethoxy)-4-dodecylbenzene

Description

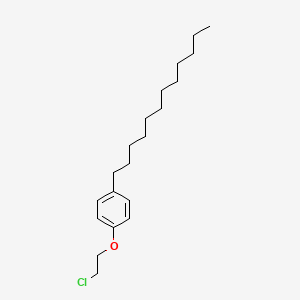

Structure

2D Structure

3D Structure

Properties

CAS No. |

94160-15-3 |

|---|---|

Molecular Formula |

C20H33ClO |

Molecular Weight |

324.9 g/mol |

IUPAC Name |

1-(2-chloroethoxy)-4-dodecylbenzene |

InChI |

InChI=1S/C20H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-15-20(16-14-19)22-18-17-21/h13-16H,2-12,17-18H2,1H3 |

InChI Key |

KFPRSDHSMFRDKN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)OCCCl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 2 Chloroethoxy 4 Dodecylbenzene

Established Synthetic Pathways and Chemical Precursors

The construction of 1-(2-chloroethoxy)-4-dodecylbenzene is primarily achieved through a convergent synthesis. This approach involves the preparation of two key fragments that are then joined together. The first fragment is the aromatic ring bearing the long alkyl chain, specifically 4-dodecylphenol (B94205). The second is the 2-chloroethoxy group, which is introduced in a subsequent step.

Nucleophilic Substitution Approaches to Ether Formation

The formation of the ether linkage in this compound is typically accomplished via a Williamson ether synthesis. masterorganicchemistry.com This classic and versatile method involves the reaction of an alkoxide with an alkyl halide in an SN2 reaction. masterorganicchemistry.comyoutube.com

Reactant Design and Selection for O-Alkylation

The Williamson ether synthesis offers two potential disconnection points for the target molecule. However, to ensure an efficient SN2 reaction, the pathway involving a phenoxide nucleophile and a primary alkyl halide is strongly preferred. youtube.com

The key precursor for this reaction is 4-dodecylphenol . This compound provides the aromatic core and the dodecyl substituent. The hydroxyl group of 4-dodecylphenol is deprotonated by a suitable base to form the more nucleophilic 4-dodecylphenoxide ion.

The second reactant is a bifunctional molecule that provides the 2-chloroethoxy moiety. A common and effective choice is 1-bromo-2-chloroethane . In this molecule, the bromine atom is a better leaving group than the chlorine atom, allowing for selective reaction at the C-Br bond. This selective reactivity is crucial for installing the chloroethoxy group without further reaction at the chlorine atom.

An alternative, though less common, approach could involve reacting 4-dodecylphenol with 2-chloroethanol in the presence of a catalyst. researchgate.net

Catalytic Systems and Reaction Environment Optimization

The Williamson ether synthesis is typically carried out in the presence of a base to generate the alkoxide in situ. For the synthesis of this compound, a variety of bases can be employed, with sodium hydroxide (B78521) (NaOH) and potassium carbonate (K2CO3) being common choices. researchgate.net The reaction is often performed in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the SN2 mechanism. francis-press.com

A significant challenge in this synthesis is the differing solubilities of the reactants. The sodium or potassium salt of 4-dodecylphenol is ionic and more soluble in an aqueous phase, while the alkyl halide, 1-bromo-2-chloroethane, is soluble in an organic phase. To overcome this, phase-transfer catalysis (PTC) is a highly effective technique. iagi.or.id A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. iagi.or.id This method enhances the reaction rate and allows for milder reaction conditions. The use of polyethylene (B3416737) glycol (PEG) as a phase transfer catalyst under solvent-free conditions has also been reported for the etherification of phenols. researchgate.net

The reaction temperature is a critical parameter to control. It must be high enough to promote the reaction but not so high as to favor elimination side reactions, which can become significant with secondary and tertiary alkyl halides. youtube.com

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Temperature | Key Feature |

| 4-Dodecylphenol | 1-Bromo-2-chloroethane | NaOH / TBAB | Biphasic (Water/Organic) | 50-100 °C | Phase-transfer catalysis overcomes solubility issues. |

| 4-Dodecylphenol | 1-Bromo-2-chloroethane | K2CO3 | DMF | 70-110 °C | Homogeneous reaction in a polar aprotic solvent. researchgate.net |

| 4-Dodecylphenol | 2-Chloroethanol | K2CO3 | DMF | 70-110 °C | Uses a less reactive alkylating agent. researchgate.net |

| Phenols | Alkyl Halides | PEG400 | Solvent-free | 60-65 °C | Green chemistry approach using a recyclable catalyst. researchgate.net |

Mechanistic Analysis of Key Bond-Forming Steps (e.g., SN2)

The core of the ether formation is the bimolecular nucleophilic substitution (SN2) reaction . masterorganicchemistry.com This is a one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. youtube.com

In the synthesis of this compound, the 4-dodecylphenoxide ion acts as the nucleophile. It attacks the carbon atom bonded to the bromine in 1-bromo-2-chloroethane. The attack occurs from the side opposite to the leaving group (backside attack), leading to an inversion of stereochemistry at the electrophilic carbon. Since the carbon being attacked is primary, the SN2 pathway is highly favored over elimination reactions. youtube.com

The transition state of the reaction involves a partially formed bond between the oxygen of the phenoxide and the carbon of the alkyl halide, and a partially broken bond between the carbon and the bromine atom. The negative charge is distributed over both the incoming nucleophile and the outgoing leaving group.

Introduction of the Dodecyl Moiety

The synthesis of the crucial intermediate, 4-dodecylphenol, is achieved through the functionalization of an aromatic ring with a dodecyl group.

Alkylation Strategies for Aromatic Ring Functionalization

The most common method for attaching an alkyl group to an aromatic ring is the Friedel-Crafts alkylation . slchemtech.comorganic-chemistry.org This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an alkylating agent in the presence of a Lewis acid catalyst. jk-sci.commasterorganicchemistry.com

Two primary strategies can be employed for the synthesis of 4-dodecylphenol:

Alkylation of Phenol (B47542) with Dodecyl Chloride: In this approach, phenol is directly alkylated with dodecyl chloride. A strong Lewis acid catalyst, such as aluminum chloride (AlCl3), is required to activate the alkyl halide. slchemtech.comjk-sci.com The reaction typically proceeds at an elevated temperature. One of the challenges with Friedel-Crafts alkylation is the potential for polyalkylation, as the introduction of an alkyl group activates the aromatic ring towards further substitution. jk-sci.com Using an excess of the aromatic reactant can help to minimize this side reaction. jk-sci.com

Alkylation of Benzene (B151609) with 1-Dodecene: An alternative and widely used industrial method involves the alkylation of benzene with 1-dodecene. This reaction is also catalyzed by strong acids, including Lewis acids like AlCl3 or solid acid catalysts such as zeolites. google.com The resulting dodecylbenzene (B1670861) can then be converted to 4-dodecylphenol through a sequence of reactions, such as sulfonation, fusion with sodium hydroxide, and then desulfonation, or through other functional group interconversions. A method for preparing high-purity p-dodecylphenol involves the use of a metal compound loaded on a nano carrier as a catalyst. google.com

The choice of catalyst can influence the selectivity of the reaction, with various Lewis acids exhibiting different levels of activity. jk-sci.com

| Aromatic Substrate | Alkylating Agent | Catalyst | Temperature | Key Considerations |

| Phenol | Dodecyl Chloride | AlCl3 | Elevated | Potential for polyalkylation. jk-sci.com |

| Benzene | 1-Dodecene | AlCl3 or Zeolites | Elevated | Requires subsequent functionalization to introduce the hydroxyl group. google.com |

| Phenol | Propylene Tetramer | Acidic Ion Exchange Resin | Not specified | Used for industrial production of dodecylphenol. |

Synthetic Considerations for Long-Chain Alkyl Introduction

The introduction of the C₁₂H₂₅ (dodecyl) group onto the benzene ring is a critical step in the synthesis of this compound. The most common method for this transformation is the Friedel-Crafts reaction; however, direct alkylation presents significant challenges. libretexts.orglumenlearning.com

A primary issue with Friedel-Crafts alkylation using a long-chain haloalkane like 1-chlorododecane (B51209) is the propensity for carbocation rearrangement. libretexts.orgmasterorganicchemistry.com The initially formed primary carbocation is unstable and will undergo hydride shifts to form more stable secondary carbocations. libretexts.orgyoutube.com This results in a mixture of isomeric products where the benzene ring is attached at various positions along the dodecyl chain, rather than the desired linear n-dodecylbenzene. youtube.com

To circumvent these issues, a two-step Friedel-Crafts acylation followed by reduction is the preferred and more controlled strategy. youtube.comyoutube.com

Friedel-Crafts Acylation: This step involves reacting benzene or a substituted phenol with dodecanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting acylium ion is stabilized by resonance and does not undergo rearrangement. libretexts.org Furthermore, the acyl group is electron-withdrawing, which deactivates the aromatic ring and effectively prevents further acylation reactions. libretexts.orgucalgary.ca

Reduction: The ketone produced in the acylation step is subsequently reduced to the desired linear alkyl chain. Classic methods for this reduction include the Clemmensen (using amalgamated zinc and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions. youtube.com

This acylation-reduction sequence ensures the formation of the linear dodecyl chain at the desired position without the complications of rearrangement or polyalkylation.

| Method | Key Features & Challenges | Outcome for Dodecylbenzene Synthesis |

|---|---|---|

| Direct Friedel-Crafts Alkylation | - Prone to carbocation rearrangement. libretexts.orgmasterorganicchemistry.com | Low yield of the desired linear product; high yield of branched isomers and polysubstituted byproducts. |

| Friedel-Crafts Acylation followed by Reduction | - Acylium ion does not rearrange. libretexts.org | High yield of the specific, non-rearranged n-dodecylbenzene product. |

Advanced Synthetic Techniques and Innovations

Modern synthetic chemistry offers several advanced techniques that can be applied to the synthesis of this compound to improve efficiency, control, and scalability.

One-Pot Synthetic Methodologies

One-pot synthesis, which combines multiple reaction steps into a single procedure without isolating intermediate compounds, offers significant advantages in terms of reduced solvent waste, time, and resource expenditure. orgchemres.org While a specific one-pot protocol for this compound is not prominently documented, a hypothetical pathway can be designed based on established tandem reactions. organic-chemistry.org

Such a process could theoretically involve the initial Friedel-Crafts acylation of phenol with dodecanoyl chloride. After the completion of this step, reagents for the subsequent reduction and etherification could be added sequentially to the same reaction vessel. For example, after acylation, a reducing agent could be introduced, followed by the addition of a base (e.g., potassium carbonate) and the alkylating agent (e.g., 1-bromo-2-chloroethane) to complete the Williamson ether synthesis portion of the sequence. orgchemres.orgwikipedia.org This approach would hinge on the compatibility of all reagents and conditions.

| Step | Reaction | Reagents Added to Pot | Intermediate Formed (in situ) |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Phenol, Dodecanoyl Chloride, AlCl₃ | 4-Dodecanoylphenol |

| 2 | Reduction | Reducing Agent (e.g., NaBH₄/acid or H₂/Pd) | 4-Dodecylphenol |

| 3 | Williamson Ether Synthesis | Base (e.g., K₂CO₃), 1-Bromo-2-chloroethane | This compound |

Protecting Group Chemistry in Targeted Synthesis

Protecting groups are essential tools in multi-step organic synthesis, used to temporarily mask a reactive functional group to prevent its participation in a chemical reaction. organic-chemistry.org The phenolic hydroxyl group in the 4-dodecylphenol intermediate is acidic and can interfere with certain reaction conditions. oup.com

For instance, if a modification were required elsewhere in the molecule using a reagent incompatible with a free phenol (e.g., a strong organometallic base), the hydroxyl group would first need to be protected. oup.com Protecting the phenol as an ether or, more commonly, a silyl (B83357) ether, allows other chemical transformations to proceed. oup.comgelest.com Silyl ethers, such as tert-butyldimethylsilyl (TBS) ether, are particularly useful due to their ease of installation and their clean removal under mild conditions, typically with a fluoride (B91410) source like tetrabutylammonium fluoride (TBAF) or mild acid. gelest.com

This strategy of using protecting groups that can be removed under different conditions is known as an orthogonal strategy, which provides a high degree of control in complex syntheses. organic-chemistry.orgfiveable.me

| Protecting Group | Abbreviation | Installation Reagent Example | Deprotection Condition Example |

|---|---|---|---|

| tert-Butyldimethylsilyl ether | TBS | TBS-Cl, Imidazole | TBAF or mild acid (e.g., Acetic Acid) |

| Benzyl ether | Bn | Benzyl Bromide, Base (e.g., K₂CO₃) | Catalytic Hydrogenation (H₂, Pd/C) |

| Tetrafluoropyridyl ether | TFP | Pentafluoropyridine | KF, 18-Crown-6, Methyl thioglycolate. nih.gov |

| Methoxymethyl ether | MOM | MOM-Cl, DIPEA | Strong Acid (e.g., HCl). masterorganicchemistry.com |

Continuous Flow Synthesis for Scalability and Efficiency

Continuous flow chemistry represents a paradigm shift from traditional batch manufacturing, offering superior control over reaction parameters, enhanced safety, and greater efficiency, particularly for large-scale production. researchgate.net Both key steps in the synthesis of this compound are well-suited for adaptation to a flow process.

Friedel-Crafts Acylation in Flow: Studies have shown that Friedel-Crafts reactions can be performed with remarkable efficiency in flow reactors. The acetylation of phenols, for example, can achieve near-quantitative yields with residence times of only a minute, a drastic improvement over the hours required for batch reactions. researchgate.net Using heterogeneous catalysts, such as Zr-β zeolites packed into a reactor column, further enhances the process by allowing for easy separation and reuse of the catalyst. researchgate.net

Williamson Ether Synthesis in Flow: The etherification step can also be translated to a continuous process. A solution of the 4-dodecylphenoxide could be continuously mixed with a stream of the chloroethoxy reagent and passed through a heated tube or microreactor. This allows for precise temperature control and short reaction times, minimizing the formation of byproducts and increasing throughput. rsc.org

A fully integrated, multi-stage flow system could therefore be designed for the synthesis, providing a highly efficient and scalable manufacturing route from the basic starting materials to the final product.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days. wikipedia.orgresearchgate.net | Seconds to minutes. researchgate.net |

| Heat & Mass Transfer | Often inefficient, leading to temperature gradients and localized side reactions. | Highly efficient due to high surface-area-to-volume ratio, ensuring uniform temperature and mixing. researchgate.net |

| Scalability | Difficult; requires larger, specialized reactors. Often leads to changes in yield/selectivity. | Simple; achieved by running the system for a longer duration ("scaling out") rather than increasing reactor size. researchgate.net |

| Safety | Large volumes of hazardous reagents are mixed at once, increasing risk. | Only small volumes of reagents are reacting at any given time, minimizing risk of thermal runaway. researchgate.net |

Chemical Reactivity and Transformation of 1 2 Chloroethoxy 4 Dodecylbenzene

Nucleophilic Substitution Reactions at the Chloroethoxy Moiety

The presence of a chlorine atom on the ethoxy group makes this part of the molecule susceptible to nucleophilic substitution reactions. In these reactions, a nucleophile attacks the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion.

Reactivity Towards Various Nucleophiles (e.g., Amines, Thiols, Hydroxides)

The carbon-chlorine bond in the chloroethoxy group is polarized, with the carbon atom carrying a partial positive charge, making it an electrophilic center. This allows it to react with a range of nucleophiles.

Amines: Primary and secondary amines can react with 1-(2-chloroethoxy)-4-dodecylbenzene to form the corresponding aminoethoxy derivatives. This reaction typically proceeds via an SN2 mechanism, where the amine's lone pair of electrons attacks the electrophilic carbon, displacing the chloride ion. leah4sci.com The resulting products are valuable intermediates in the synthesis of various functional materials.

Thiols: Thiolates, the conjugate bases of thiols, are excellent nucleophiles and can readily displace the chloride to form thioethers. These reactions are often carried out in the presence of a base to deprotonate the thiol, increasing its nucleophilicity. Kinetic studies of similar reactions involving aromatic systems have shown that the presence of certain functional groups on the benzene (B151609) ring can influence the reaction rate. nih.gov

Hydroxides: Hydroxide (B78521) ions can act as nucleophiles, leading to the formation of the corresponding alcohol, 2-(4-dodecylphenoxy)ethanol. This hydrolysis reaction is a classic example of nucleophilic aliphatic substitution.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

| Amine | Diethylamine | Aminoether |

| Thiol | Sodium ethanethiolate | Thioether |

| Hydroxide | Sodium hydroxide | Alcohol |

Formation of Functionalized Derivatives for Material Applications

The ability to introduce various functional groups through nucleophilic substitution makes this compound a useful precursor for creating new materials. ontosight.airesearchgate.net The long dodecyl chain imparts hydrophobic properties, while the functional group introduced via substitution can provide specific functionalities. ontosight.ai For instance, reaction with a suitable amine could yield a cationic surfactant. The functionalization of nanoparticles with such compounds can lead to the development of advanced materials for various applications. researchgate.net

Kinetic and Thermodynamic Studies of Substitution Processes

Strength of the Nucleophile: Stronger nucleophiles will lead to a faster reaction rate.

Solvent: Polar aprotic solvents are generally preferred for SN2 reactions. leah4sci.com

Steric Hindrance: The accessibility of the electrophilic carbon atom can affect the reaction rate.

Thermodynamic studies, often conducted using techniques like isothermal titration calorimetry, can provide insights into the enthalpy and entropy changes of such reactions, which are crucial for understanding the reaction's feasibility and equilibrium position. researchgate.netmdpi.com

Electrophilic Aromatic Substitution Reactions of the Benzene Core

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. libretexts.orgmasterorganicchemistry.com The existing substituents—the dodecyl group and the chloroethoxy group—influence the rate and regioselectivity of these reactions. wikipedia.orgvanderbilt.edu

Regioselectivity Studies of Substitution on the Dodecylbenzene (B1670861) Framework

The dodecyl group is an alkyl group, which is an activating group and an ortho, para-director. youtube.comlibretexts.org This means it increases the electron density of the benzene ring, making it more susceptible to electrophilic attack, and directs incoming electrophiles to the positions ortho and para to it. vanderbilt.edu The chloroethoxy group is also an ortho, para-director due to the lone pairs on the oxygen atom which can be donated to the ring through resonance. However, the electronegative chlorine and oxygen atoms also exert an electron-withdrawing inductive effect, which can deactivate the ring to some extent. libretexts.org

When both an activating and a deactivating group are present, the activating group's directing effect generally dominates. In the case of this compound, both groups direct to the same positions (ortho to the dodecyl group, which is meta to the chloroethoxy group, and ortho to the chloroethoxy group, which is meta to the dodecyl group). Therefore, electrophilic substitution is expected to occur at the positions ortho to the dodecyl group and ortho to the chloroethoxy group.

Table 2: Directing Effects of Substituents

| Substituent | Type | Directing Effect |

| -C₁₂H₂₅ (Dodecyl) | Activating | ortho, para |

| -OCH₂CH₂Cl (Chloroethoxy) | Activating (by resonance), Deactivating (by induction) | ortho, para |

Functionalization for Introduction of Diverse Aromatic Substituents

A variety of electrophilic aromatic substitution reactions can be employed to introduce different functional groups onto the benzene ring of this compound. ontosight.ai These reactions typically require a catalyst to generate a strong electrophile. masterorganicchemistry.com

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring. leah4sci.com

Halogenation: Reaction with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) introduces a halogen atom onto the ring. libretexts.org

Friedel-Crafts Alkylation: Reaction with an alkyl halide in the presence of a Lewis acid catalyst introduces an alkyl group. However, this reaction is prone to rearrangements and multiple alkylations. vanderbilt.edu

Friedel-Crafts Acylation: Reaction with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst introduces an acyl group (-COR). This reaction is generally preferred over alkylation as it is not susceptible to rearrangements and the product is less reactive than the starting material, preventing multiple substitutions. vanderbilt.edu The resulting ketone can then be reduced to an alkyl group if desired.

These functionalizations open up pathways to a wide array of derivatives with potential applications in various fields of chemistry and materials science. ontosight.ainih.gov

Oxidation Chemistry and Products

The oxidation of this compound can proceed at two primary locations: the benzylic position of the dodecyl chain and, under more forcing conditions, the ether linkage. The specific products formed are highly dependent on the oxidant used and the reaction conditions.

Controlled Oxidation Pathways of the Alkyl Chain and Ether Linkage

The dodecyl chain attached to the benzene ring is susceptible to oxidation, particularly at the benzylic carbon (the carbon atom attached directly to the aromatic ring). This is due to the stabilization of the resulting radical or cationic intermediate by the adjacent aromatic system. Controlled oxidation can selectively convert the benzylic methylene (B1212753) group into a carbonyl group.

The ether linkage, while generally more stable, can also be cleaved under oxidative conditions. This typically requires stronger oxidants and may lead to the formation of a phenolic derivative and a two-carbon aldehyde or carboxylic acid.

Formation of Specific Oxidized Derivatives

Selective oxidation of the benzylic methylene group of the dodecyl chain can yield the corresponding ketone, 1-(2-chloroethoxy)-4-(1-oxo-dodecyl)benzene. This transformation can be achieved using a variety of oxidizing agents known for their selectivity towards benzylic C-H bonds.

| Oxidant | Expected Major Product |

| Potassium permanganate (B83412) (KMnO4) | 1-(2-Chloroethoxy)-4-dodecanoylbenzoic acid |

| Chromium trioxide (CrO3) | 1-(2-Chloroethoxy)-4-(1-oxo-dodecyl)benzene |

| N-Bromosuccinimide (NBS) | 1-(2-Chloroethoxy)-4-(1-bromo-dodecyl)benzene |

This table presents expected products based on general principles of alkylbenzene oxidation.

Reduction Chemistry and Products

The reduction of this compound offers pathways to selectively modify the chloro group or the aromatic ring, leading to compounds with different physical and chemical properties.

Selective Reduction of the Chloro Group

The chloro group on the ethoxy side chain is the most readily reducible functional group in the molecule. Catalytic hydrogenation or the use of metal hydrides can achieve this transformation, yielding 1-(2-ethoxy)-4-dodecylbenzene. This process is a dehalogenation reaction.

| Reducing Agent | Expected Major Product |

| H2/Palladium on Carbon (Pd/C) | 1-(2-Ethoxy)-4-dodecylbenzene |

| Lithium aluminum hydride (LiAlH4) | 1-(2-Ethoxy)-4-dodecylbenzene |

| Sodium borohydride (B1222165) (NaBH4) | No reaction |

This table presents expected products based on general principles of dehalogenation.

Hydrogenation of the Aromatic Ring

The hydrogenation of the benzene ring is a more challenging transformation that requires more vigorous reaction conditions compared to the reduction of the chloro group. lumenlearning.comlibretexts.org High pressures of hydrogen gas and highly active catalysts, such as rhodium on carbon or platinum oxide, are typically necessary to convert the aromatic ring into a cyclohexane (B81311) ring. libretexts.org This reaction, if carried to completion, would yield 1-(2-chloroethoxy)-4-dodecylcyclohexane. The aromatic ring is generally inert to catalytic hydrogenation under conditions that would reduce an alkene double bond. libretexts.org

The Birch reduction, using an alkali metal like lithium or sodium in liquid ammonia (B1221849) with an alcohol proton source, provides an alternative method for the partial reduction of the aromatic ring, yielding a cyclohexadiene derivative. lumenlearning.comlibretexts.org

Mechanistic Investigations of Reaction Pathways

The mechanisms of the oxidation and reduction reactions of this compound are inferred from well-established principles of organic chemistry.

Oxidation of the Alkyl Chain: The oxidation at the benzylic position typically proceeds through a free radical mechanism. An initiator abstracts a hydrogen atom from the benzylic carbon, forming a resonance-stabilized benzylic radical. This radical then reacts with the oxidizing agent to form the final product. In the case of permanganate oxidation, the reaction can proceed further to cleave the alkyl chain and form a carboxylic acid.

Reduction of the Chloro Group: Catalytic hydrogenation of the chloro group involves the oxidative addition of the carbon-chlorine bond to the metal catalyst surface. The adsorbed species then reacts with hydrogen atoms on the surface, leading to the cleavage of the C-Cl bond and the formation of a C-H bond, with the release of hydrogen chloride.

Hydrogenation of the Aromatic Ring: The catalytic hydrogenation of the benzene ring involves the adsorption of the aromatic ring onto the surface of the metal catalyst. Hydrogen atoms are then added in a stepwise manner to the adsorbed ring, eventually leading to the fully saturated cyclohexane ring. The high stability of the aromatic system necessitates the use of high energy conditions to overcome the activation barrier for this process. lumenlearning.com

Structure Reactivity and Structure Function Relationships of 1 2 Chloroethoxy 4 Dodecylbenzene

Influence of the Dodecyl Alkyl Chain on Chemical Reactivity and Material Behavior

The presence of a long dodecyl (C12) alkyl chain significantly influences the physicochemical properties and reactivity of 1-(2-Chloroethoxy)-4-dodecylbenzene. This nonpolar tail imparts a surfactant-like character to the molecule, affecting its solubility, aggregation behavior, and interactions with other substances.

The dodecyl group, being an electron-donating group through an inductive effect, can subtly influence the electron density of the benzene (B151609) ring. This can have implications for the regioselectivity of electrophilic aromatic substitution reactions. wikipedia.orglibretexts.org Generally, alkyl groups are ortho-, para-directing activators in such reactions. wikipedia.orglibretexts.org

In terms of material behavior, the long alkyl chain is expected to have a considerable impact. In studies of other long-chain alkyl-substituted compounds like alkylphenols, the length of the alkyl chain has been shown to affect properties such as biodegradability and toxicity. nih.govnih.gov For instance, longer alkyl chains can lead to increased hydrophobicity, which may influence how the molecule interacts with biological membranes or environmental matrices. nih.gov Furthermore, the dodecyl chain can participate in van der Waals interactions, leading to self-assembly or aggregation in certain solvents, a characteristic feature of surfactants. youtube.com

Table 1: Expected Influence of the Dodecyl Chain on Molecular Properties

| Property | Expected Influence of the Dodecyl Chain | Rationale |

| Solubility | Decreased solubility in polar solvents (e.g., water), increased solubility in nonpolar solvents (e.g., hexane). | The long, nonpolar alkyl chain dominates the overall polarity of the molecule. |

| Reactivity of the Aromatic Ring | Weakly activating and ortho-, para-directing for electrophilic aromatic substitution. | Alkyl groups are electron-donating by induction. wikipedia.orglibretexts.org |

| Material Behavior | Potential for surfactant-like properties, such as micelle formation in solution. | Amphiphilic nature due to the combination of a nonpolar tail and a more polar head. youtube.com |

| Biological Interactions | Potential for partitioning into lipid bilayers and biological membranes. | The hydrophobic nature of the long alkyl chain. nih.gov |

Impact of the 2-Chloroethoxy Moiety on Electrophilic and Nucleophilic Processes

The 2-chloroethoxy group is a key functional moiety that significantly governs the reactivity of this compound. This group has a dual electronic influence on the benzene ring. The ether oxygen can donate a lone pair of electrons to the ring through resonance, which is an activating effect. Conversely, the electronegativity of both the oxygen and the chlorine atom leads to an inductive electron-withdrawing effect. libretexts.org

The chloroethoxy group also introduces a site for nucleophilic substitution. The carbon atom bonded to the chlorine is electrophilic and can be attacked by nucleophiles, leading to the displacement of the chloride ion. youtube.com This reaction, likely proceeding through an SN2 mechanism, is a common pathway for the functionalization of chloroalkanes. youtube.com The benzene ring itself is generally unreactive toward nucleophilic aromatic substitution unless there are strong electron-withdrawing groups at the ortho and para positions, which is not the case here. libretexts.orgvedantu.comphiladelphia.edu.jo

Table 2: Predicted Reactivity at Different Sites of this compound

| Reaction Type | Reactive Site | Predicted Reactivity | Influencing Factors |

| Electrophilic Aromatic Substitution | Benzene Ring | Moderately reactive; substitution at positions ortho to the ethoxy group. | The activating, ortho-, para-directing effect of the ether oxygen is likely to be stronger than the effect of the alkyl group. libretexts.org |

| Nucleophilic Substitution | -CH2-Cl | Susceptible to nucleophilic attack. | The carbon-chlorine bond is polarized, making the carbon electrophilic. youtube.com |

| Nucleophilic Aromatic Substitution | Benzene Ring | Unlikely under normal conditions. | The benzene ring is not activated for nucleophilic attack. libretexts.orgvedantu.comphiladelphia.edu.jo |

Stereochemical Considerations and Their Role in Reactivity

The molecule this compound is achiral. nih.govuomustansiriyah.edu.iq It does not possess any stereocenters, and therefore, it does not exhibit enantiomerism or diastereomerism.

However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a stereocenter in the dodecyl chain or by replacing the chloroethoxy group with a chiral substituent, stereochemical considerations would become crucial. In such hypothetical cases, the stereochemistry could influence the reactivity and biological interactions of the molecule. For instance, enzymes are often stereospecific, meaning they would likely interact differently with different enantiomers of a chiral analogue. This could lead to differences in metabolism or biological activity.

Computational Chemistry Approaches to Predict and Understand Molecular Behavior

In the absence of extensive experimental data, computational chemistry provides powerful tools to predict and understand the behavior of molecules like this compound.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), would provide detailed insights into the electronic structure of this compound. legisweb.com.br These calculations can be used to determine various properties, including:

Electron distribution and electrostatic potential: To identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Orbital energies (HOMO and LUMO): To predict the molecule's reactivity in chemical reactions.

Reaction mechanisms: To model the pathways of electrophilic and nucleophilic reactions and determine activation energies.

Such calculations would allow for a more quantitative understanding of the electronic effects of the dodecyl and chloroethoxy groups on the benzene ring.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or properties of chemicals based on their molecular structure. nih.gov If a dataset of related compounds with known activities or properties were available, QSAR/QSPR models could be developed to predict the behavior of this compound. nih.gov

For example, a QSAR model could be used to predict its potential toxicity or biodegradability based on molecular descriptors such as its hydrophobicity (logP), molecular weight, and other calculated parameters. nih.gov Similarly, a QSPR model could predict physical properties like boiling point or vapor pressure. These models are valuable for screening large numbers of compounds and prioritizing them for further experimental testing. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.